Foreword: Charting Unexplored Territories in Polycyclic Aromatic Hydrocarbons
Foreword: Charting Unexplored Territories in Polycyclic Aromatic Hydrocarbons
An In-depth Technical Guide to the Synthesis and Properties of Naphtho[2,3-e]pyrene
For Researchers, Scientists, and Drug Development Professionals
The vast chemical space of polycyclic aromatic hydrocarbons (PAHs) continues to present both challenges and opportunities in materials science and medicinal chemistry. While many PAHs are well-characterized, a significant number remain synthetically elusive and their properties largely unexplored. Naphtho[2,3-e]pyrene stands as a prime example of such a molecule. This technical guide addresses the current knowledge gap surrounding Naphtho[2,3-e]pyrene, providing a comprehensive overview of its known characteristics and, more importantly, proposing robust synthetic strategies and predicting its properties based on the established chemistry of its isomers and related compounds. This document is designed to serve as a foundational resource for researchers aiming to synthesize and characterize this and other novel PAHs.
Naphtho[2,3-e]pyrene: An Introduction to the Molecule
Naphtho[2,3-e]pyrene, with the chemical formula C24H14, is a specific isomer of the naphthopyrene family of PAHs.[1][2] Its structure consists of a pyrene core fused with a naphthalene moiety in a linear fashion. Like many PAHs, it is a solid at room temperature and is expected to have limited solubility in common organic solvents, with slight solubility in heated acetone and chloroform.[3][4] Preliminary data suggests a melting point above 164°C, at which it decomposes.[3]
From a toxicological perspective, Naphtho[2,3-e]pyrene is classified as a PAH with potential carcinogenic and mutagenic properties, a common characteristic of this class of compounds.[3] Its isomer, Naphtho[2,3-a]pyrene, has also been investigated for its environmental impact and carcinogenicity.[5]
Table 1: Physicochemical Properties of Naphtho[2,3-e]pyrene and a Related Isomer
| Property | Naphtho[2,3-e]pyrene | Naphtho[2,3-a]pyrene |
| CAS Number | 193-09-9[1] | 196-42-9[5] |
| Molecular Formula | C24H14[1] | C24H14[5] |
| Molecular Weight | 302.37 g/mol [1] | 302.37 g/mol [5] |
| Melting Point | >164°C (decomposes)[3] | 272-273 °C[5] |
| Boiling Point | 552.3±17.0 °C (Predicted)[3] | 552.3±17.0 °C (Predicted)[5] |
| Density | 1.313±0.06 g/cm3 (Predicted)[3] | 1.313±0.06 g/cm3 (Predicted)[5] |
| Solubility | Slightly soluble in heated acetone and chloroform[3] | Not specified |
Proposed Synthetic Strategies for Naphtho[2,3-e]pyrene
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Naphtho[2,3-e]pyrene suggests a strategy involving the formation of the final aromatic ring through an intramolecular cyclization or a cycloaddition reaction.
Caption: Retrosynthetic analysis of Naphtho[2,3-e]pyrene.
Proposed Synthetic Pathway 1: Diels-Alder Cycloaddition
A powerful strategy for constructing fused aromatic rings is the Diels-Alder reaction between a diene and a dienophile, followed by aromatization.[9] For Naphtho[2,3-e]pyrene, this could involve the reaction of a pyrene-based diene with a suitable dienophile, or a pyrene-based dienophile with a naphthalene-derived diene. A plausible approach is the use of a pyrene-based diaryne precursor reacting with a diene.[9]
Experimental Workflow: Proposed Diels-Alder Synthesis
Caption: Proposed workflow for Diels-Alder synthesis of Naphtho[2,3-e]pyrene.
Causality Behind Experimental Choices:
-
Diaryne Precursors: The use of bench-stable diaryne precursors like triflates or TMS triflates offers a reliable and high-yielding method for generating the reactive aryne species in situ for the cycloaddition.[9]
-
Tetracyclone as Diene: Tetracyclone is a commonly used and effective diene in such reactions, leading to the formation of an oligophenyl-substituted intermediate which can then be further modified if desired.[9]
-
Thermal Extrusion: The subsequent thermal extrusion of carbon monoxide is a well-established method for the aromatization of the newly formed ring.[9]
Proposed Synthetic Pathway 2: Intramolecular Scholl Reaction
The Scholl reaction is a classic method for the synthesis of PAHs, involving the acid-catalyzed intramolecular cyclization of two aromatic rings. This would require a precursor with pyrene and naphthalene moieties linked by a flexible chain that can be cyclized.
Experimental Workflow: Proposed Scholl Reaction Synthesis
Caption: Proposed workflow for Scholl reaction synthesis of Naphtho[2,3-e]pyrene.
Causality Behind Experimental Choices:
-
Cross-Coupling: Modern cross-coupling reactions provide a versatile and efficient means to construct the necessary precursor with high control over the substitution pattern.
-
Scholl Reaction Conditions: The choice of Lewis acid and oxidant is critical for the success of the Scholl reaction, as it can be prone to side reactions and polymerization. Careful optimization of these conditions would be necessary.
Predicted Properties of Naphtho[2,3-e]pyrene
In the absence of extensive experimental data, we can predict the key properties of Naphtho[2,3-e]pyrene by drawing parallels with its isomers and other pyrene-containing PAHs.
Photophysical Properties
The incorporation of a pyrene substructure into a larger π-system is known to lead to unique photophysical properties.[6][7] We can anticipate that Naphtho[2,3-e]pyrene will exhibit strong absorption in the UV-visible region and will be fluorescent.
-
Absorption and Emission: Compared to pyrene itself, the extended conjugation in Naphtho[2,3-e]pyrene is expected to lead to a red-shift in both the absorption and emission spectra. For instance, π-extended double[10]carbohelicenes with fused pyrene units show significantly red-shifted absorption compared to their non-extended counterparts.[6]
-
Quantum Yield: Pyrene is known for its high fluorescence quantum yield.[11] While fusion to other aromatic systems can sometimes quench fluorescence, many pyrene-fused PAHs retain strong emissive properties.
-
Solvatochromism: The emission of pyrene and its derivatives can be sensitive to the polarity of the solvent. It is plausible that Naphtho[2,3-e]pyrene will also exhibit some degree of solvatochromism.
Electronic Properties
The electronic properties of PAHs are of great interest for their potential applications in organic electronics.[6][7]
-
HOMO-LUMO Gap: The extended π-system in Naphtho[2,3-e]pyrene is expected to result in a smaller HOMO-LUMO gap compared to its constituent pyrene and naphthalene units. This can be investigated computationally using methods like Density Functional Theory (DFT).[12]
-
Interfacial Electronics: Studies on the related Naphtho[2,3-a]pyrene on a gold surface have shown the formation of a Schottky junction with a significant interface dipole, indicating strong electronic interactions with the substrate.[13] Similar behavior could be expected for Naphtho[2,3-e]pyrene.
Structural Properties
The planarity and rigidity of the Naphtho[2,3-e]pyrene backbone will likely favor strong π-π stacking interactions in the solid state, which could lead to interesting self-assembly properties and potential applications in organic semiconductors.
The Role of Computational Chemistry
Given the current lack of experimental data, computational methods are an invaluable tool for predicting the properties of Naphtho[2,3-e]pyrene.[12][14]
-
DFT Calculations: DFT can be used to optimize the ground state geometry, calculate the HOMO and LUMO energy levels, and predict the electronic absorption spectrum.[12]
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations can provide insights into the excited state properties, including the emission wavelengths and oscillator strengths, which are related to the fluorescence quantum yield.[6][7]
-
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the intermolecular interactions and self-assembly behavior of Naphtho[2,3-e]pyrene molecules.
Future Outlook and Applications
The synthesis and characterization of Naphtho[2,3-e]pyrene would be a valuable contribution to the field of PAH chemistry. Potential applications for this and related novel PAHs include:
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Molecular Probes: Their fluorescent properties could be harnessed for applications in chemical sensing and bioimaging.
-
Drug Development: As scaffolds for the development of new therapeutic agents, although their potential toxicity would need to be carefully evaluated.
This technical guide provides a roadmap for the exploration of Naphtho[2,3-e]pyrene. The proposed synthetic strategies, grounded in established chemical principles, offer a starting point for its successful synthesis. The predicted properties, based on the behavior of related compounds, highlight the potential of this molecule in various scientific and technological fields. The path is now open for researchers to bring Naphtho[2,3-e]pyrene from a chemical curiosity to a well-characterized molecule with tangible applications.
References
- Chalifoux, W. A., et al. (2022). π‐Extended Helical Nanographenes: Synthesis and Photophysical Properties of Naphtho[1,2‐a]pyrenes.
- Sitaula, P., et al. (2020). π-Extended Helical Nanographenes: Synthesis and Photophysical Properties of Naphtho[1,2-a]pyrenes. ChemRxiv.
- Ganesan, A., & Perumal, S. (2022). Synthesis, experimental and computational characterizations of 8,9-Dimethoxybenzo[b]naphtho[2,3-d] thiophene (DBNT) crystals for electro-mechano utilities. Journal of Molecular Structure, 1249, 131599.
- Chalifoux, W. A., et al. (2020). π-Extended Helical Nanographenes: Synthesis and Photophysical Properties of Naphtho[1,2-a]pyrenes. ChemRxiv.
-
PubChemLite. (n.d.). Naphtho[2,3-e]pyrene (C24H14). Retrieved from [Link]
- Saha, S., & Pati, S. K. (2019). The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. arXiv preprint arXiv:1905.02102.
-
PubChem. (n.d.). Benzo[e]naphtho[2,3-a]pyrene. Retrieved from [Link]
- Chalifoux, W. A., et al. (2022). π‐Extended Helical Nanographenes: Synthesis and Photophysical Properties of Naphtho[1,2‐a]pyrenes. Angewandte Chemie, 134(3), e202113807.
- Verma, R., & Srivastava, A. K. (2025). Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods. Journal of Molecular Modeling, 31(6), 164.
- Cook, B. J., et al. (2014). Chiral morphologies and interfacial electronic structure of naphtho[2,3-a]pyrene on Au(111). The Journal of Physical Chemistry C, 118(3), 1545-1551.
- Obenchain, D. A., et al. (2015). The electronic structure of pyracene: A spectroscopic and computational study. The Journal of Chemical Physics, 142(19), 194302.
- CN114213389B - Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene - Google Patents. (n.d.).
- Kluge, A., et al. (2024). The Electronic Structures of Azaphenanthrenes and Their Dimers. The Journal of Physical Chemistry A, 128(9), 1845-1855.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
AA Blocks. (n.d.). 193-09-9 | Naphtho[2,3-e]pyrene. Retrieved from [Link]
- Kumar, S., et al. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(11), 3328.
- Mester, P., et al. (2021). Pyrene-Based Diarynes as Precursors for Twisted Fused Polycyclic Aromatic Hydrocarbons: A Comparison of Two Routes. Synthesis, 53(04), 735-741.
- de Leon, S. A., et al. (2022). Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. Journal of the American Chemical Society, 144(30), 13576-13580.
- de Leon, S. A., et al. (2022). Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Central Science, 8(8), 1146-1151.
- Kumar, A., et al. (2024). β-meso-Fused pyrene–porphyrin scaffolds with panchromatic absorption features.
Sources
- 1. aablocks.com [aablocks.com]
- 2. PubChemLite - Naphtho[2,3-e]pyrene (C24H14) [pubchemlite.lcsb.uni.lu]
- 3. NAPHTHO[2,3-E]PYRENE | 193-09-9 [chemicalbook.com]
- 4. Polycyclic aromatic hydrocarbons - DCCEEW [dcceew.gov.au]
- 5. NAPHTHO[2,3-A]PYRENE | 196-42-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Benzo[e]naphtho[2,3-a]pyrene | C28H16 | CID 9127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. β- meso -Fused pyrene–porphyrin scaffolds with panchromatic absorption features - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01447B [pubs.rsc.org]
- 12. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral morphologies and interfacial electronic structure of naphtho[2,3-a]pyrene on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arxiv.org [arxiv.org]
